Muraglitazar metabolite M7
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Overview
Description
Muraglitazar metabolite M7 is an oxidative metabolite of Muraglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor activator. Muraglitazar is primarily investigated for its potential in treating type 2 diabetes due to its glucose- and lipid-lowering effects . The metabolite M7 is one of several metabolites formed during the metabolic processing of Muraglitazar in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Muraglitazar metabolite M7 involves the use of microbial bioreactors and organic synthesis. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that mimic human metabolites . The microbial metabolites are then isolated and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microbial bioreactors and advanced analytical techniques suggests a combination of biotechnological and chemical synthesis approaches .
Chemical Reactions Analysis
Types of Reactions
Muraglitazar metabolite M7 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation and O-demethylation are common oxidative reactions.
Glucuronidation: Formation of glucuronide conjugates.
Common Reagents and Conditions
Oxidation: Reactions are typically carried out using human liver microsomes in the presence of NADPH.
Glucuronidation: Involves the use of glucuronic acid derivatives.
Major Products Formed
Hydroxylated Metabolites: Resulting from hydroxylation reactions.
O-demethylated Metabolites: Formed through O-demethylation.
Glucuronide Conjugates: Resulting from glucuronidation.
Scientific Research Applications
Muraglitazar metabolite M7 has several scientific research applications:
Mechanism of Action
Muraglitazar metabolite M7 exerts its effects by interacting with peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways . Activation of these receptors leads to improved insulin action, enhanced glucose uptake, and modulation of lipid profiles .
Comparison with Similar Compounds
Similar Compounds
Peliglitazar: Another dual peroxisome proliferator-activated receptor activator with similar metabolic pathways.
Rosiglitazar: A compound with similar glucose- and lipid-lowering effects.
Uniqueness of Muraglitazar Metabolite M7
This compound is unique due to its specific oxidative and glucuronidation pathways, which result in distinct metabolic profiles compared to other similar compounds . Its dual activation of peroxisome proliferator-activated receptors alpha and gamma also contributes to its unique therapeutic potential .
Properties
CAS No. |
875430-20-9 |
---|---|
Molecular Formula |
C28H26N2O8 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c1-18-26(29-27(37-18)20-5-3-2-4-6-20)24(32)17-36-22-11-7-19(8-12-22)15-30(16-25(33)34)28(35)38-23-13-9-21(31)10-14-23/h2-14,24,31-32H,15-17H2,1H3,(H,33,34) |
InChI Key |
GOYNBPQTZHYOBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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